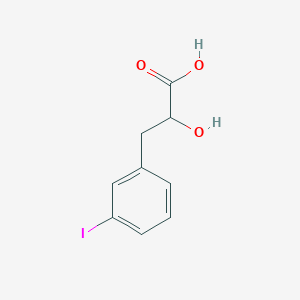

2-Hydroxy-3-(3-iodophenyl)propanoic acid

Description

Contextual Significance within the α-Hydroxy-β-arylpropanoic Acid Class

The α-hydroxy-β-arylpropanoic acid scaffold is a core structure in a variety of biologically active molecules. This structural motif consists of a propanoic acid with a hydroxyl group on the alpha carbon (the carbon adjacent to the carboxyl group) and an aryl (aromatic) group on the beta carbon. Derivatives of this class are recognized for their therapeutic potential, most notably as anti-inflammatory agents. orientjchem.orghumanjournals.comresearchgate.net

The presence of the α-hydroxy group can influence the molecule's polarity and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets. Research into β-hydroxy-β-arylpropanoic acids, a closely related class, has demonstrated significant anti-inflammatory activity in preclinical studies, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov The structural similarity suggests that α-hydroxy variants may also possess interesting biological properties.

| Structural Feature | Potential Significance |

| α-Hydroxy Group | Influences polarity and hydrogen bonding potential, key for biological interactions. |

| β-Aryl Group | Provides a scaffold for modification to modulate activity and specificity. |

| Carboxylic Acid | Essential for the acidic nature and can participate in ionic interactions. |

Overview of Halogenated Phenylpropanoids in Contemporary Chemical Research

Phenylpropanoids are a large and diverse class of natural products derived from the amino acids phenylalanine and tyrosine. nih.govresearchgate.net They play crucial roles in plants, including defense against pathogens and UV protection. nih.gov In chemical research, the introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the phenylpropanoid scaffold is a common strategy to modulate the compound's physicochemical properties and biological activity. researchgate.net

Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net Iodinated compounds, in particular, are of interest due to the unique properties of the iodine atom, including its size, polarizability, and ability to form halogen bonds. These characteristics can lead to enhanced biological activity. Halogenated marine natural products, for instance, have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.gov The study of halogenated compounds is a vibrant area of medicinal chemistry, with the goal of developing new therapeutic agents. researchgate.net

Rationale for Focused Academic Inquiry into 2-Hydroxy-3-(3-iodophenyl)propanoic Acid

The specific academic interest in this compound stems from a confluence of the promising attributes of its parent structural classes. The rationale for its focused investigation can be broken down into several key points:

Synergistic Potential: The compound combines the α-hydroxy-β-arylpropanoic acid core, known for its association with anti-inflammatory properties, with a halogen substituent (iodine) that has the potential to enhance or modulate this activity. orientjchem.orgresearchgate.net

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this specific isomer would contribute valuable data to the understanding of SAR within the broader class of halogenated arylpropanoic acids. By comparing its activity to other halogenated and non-halogenated analogs, researchers can elucidate the role of the iodine atom's position and nature in determining biological effect.

Potential as a Research Tool or Intermediate: Even if the compound itself does not prove to be a potent therapeutic agent, it could serve as a valuable research tool or a synthetic intermediate for the preparation of more complex molecules. wikipedia.org The reactivity of the carbon-iodine bond can be exploited in various organic reactions to build more elaborate structures. wikipedia.org

Investigating Novel Biological Activities: While the primary expectation might be for anti-inflammatory or analgesic effects, the unique combination of functional groups could lead to unforeseen biological activities. The diverse bioactivities of halogenated compounds suggest that it is worthwhile to explore the properties of novel structures like this compound. nih.gov

In essence, the focused academic inquiry into this compound is driven by the logical extension of established knowledge in medicinal chemistry, with the aim of discovering new chemical entities with potentially valuable biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

2-hydroxy-3-(3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9IO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |

InChI Key |

ZMAWZARTLPUAJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 3 3 Iodophenyl Propanoic Acid and Analogues

Stereoselective Synthesis of the α-Hydroxy-β-phenylpropanoic Acid Scaffold

The core structure of the target molecule is the α-hydroxy-β-phenylpropanoic acid scaffold, also known as phenyllactic acid. The key challenge in synthesizing this scaffold is controlling the stereochemistry at the α-carbon (C2), which is a chiral center. Both enantiomers of this scaffold serve as valuable building blocks, necessitating methods that can selectively produce either the (R) or (S) configuration.

Asymmetric Catalysis and Chiral Auxiliary Strategies for Enantiopure Access

Achieving high enantiopurity is paramount, and two principal strategies have proven effective: the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are among the most successful chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. nih.govresearchgate.net In this approach, the oxazolidinone is acylated, and the resulting imide is enolized. The bulky substituent on the oxazolidinone directs the approach of an electrophile from the less hindered face, leading to high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to furnish the chiral acid. Similarly, Schöllkopf auxiliaries, based on bis-lactim ethers derived from amino acids like valine, provide a powerful method for the asymmetric synthesis of α-amino acids, which can be subsequently converted to the corresponding α-hydroxy acids via diazotization. biosynth.com

Interactive Table 1: Comparison of Chiral Auxiliary Strategies

| Chiral Auxiliary | Typical Reaction | Key Feature | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction / Alkylation | Forms a rigid chelated transition state | >95% |

| Schöllkopf Auxiliaries | Alkylation of bis-lactim ether | Steric hindrance directs electrophile | >95% |

| (S)-lactic acid | Intramolecular photocycloaddition | Used as a chiral tether | Up to 94% |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chemoenzymatic methods represent a powerful strategy, combining chemical reactions with enzymatic resolutions. For instance, a chemical synthesis might produce a racemic mixture of an α-hydroxy ester, which is then subjected to hydrolysis by a stereoselective enzyme, such as a lipase (B570770) or esterase, to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). nih.gov Another approach is the asymmetric reduction of α-keto acids, such as phenylpyruvic acid, using chiral catalysts like those based on ruthenium-BINAP complexes or enzymatic systems employing lactate (B86563) dehydrogenase (LDH). nih.gov

Diastereoselective Approaches for Synthesis of Stereoisomers

For analogues of 2-hydroxy-3-(3-iodophenyl)propanoic acid that contain additional stereocenters, diastereoselective synthesis is required. This is particularly relevant in the synthesis of β-phenylserine derivatives, which have stereocenters at both the α and β carbons. Aldol reactions are a cornerstone of this approach. The reaction between a chiral enolate (or an enolate reacting with a chiral aldehyde) can be controlled to favor the formation of either syn or anti diastereomers. nih.gov

For example, the Evans aldol reaction using a boron enolate of an N-acyloxazolidinone with an aldehyde provides reliable access to syn-aldol products with high diastereoselectivity. nih.gov By carefully selecting the chiral auxiliary and reaction conditions (e.g., the metal enolate and additives), chemists can control the facial selectivity of the reaction, leading to the desired stereoisomer. Following the aldol reaction, the resulting β-hydroxy product can be further manipulated to yield the target α-hydroxy acid structure. Resolution of racemic mixtures through preferential crystallization is another established method for separating diastereomers. nih.govnih.gov

Interactive Table 2: Diastereoselective Aldol Reaction Outcomes

| Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Chloroacetyloxazolidinone Boron Enolate | Silyl-protected 4-hydroxy-2,6-dimethylbenzaldehyde | 78:22 |

| Chloroacetyloxazolidinone Boron Enolate (different auxiliary) | Silyl-protected 4-hydroxy-2,6-dimethylbenzaldehyde | 82:18 |

Regioselective Functionalization of the Phenyl Moiety

The second major challenge is the introduction of an iodine atom specifically at the C3 (meta) position of the phenyl ring. The electronic properties of the propanoic acid side chain, which is weakly deactivating, tend to direct electrophiles to the ortho and para positions. Therefore, achieving meta selectivity requires carefully chosen strategies.

Direct Iodination Strategies and Control of Selectivity

Direct iodination of the aromatic ring is achieved through electrophilic aromatic substitution. To overcome the directing effect of the alkyl side chain and achieve meta iodination, the reaction conditions must be precisely controlled. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a strong Brønsted or Lewis acid catalyst. organic-chemistry.org Catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) can activate NIS, generating a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net

The regioselectivity of this reaction is highly dependent on the substrate and reaction conditions. For electron-rich aromatic compounds, these reactions can proceed rapidly at room temperature. organic-chemistry.org However, for the less activated phenylpropanoic acid scaffold, harsher conditions may be necessary. An alternative strategy involves introducing a meta-directing group onto the ring, performing the iodination, and then removing or transforming the directing group.

Interactive Table 3: Reagents for Regioselective Iodination

| Reagent System | Substrate Type | Key Feature |

|---|---|---|

| NIS / Trifluoroacetic Acid | Electron-rich aromatics | Mild conditions, high yields for activated rings. organic-chemistry.org |

| NIS / p-Toluenesulfonic Acid | Phenols and analogues | Highly regioselective for mono-iodination. researchgate.net |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Chlorinated aromatics | Offers access to specific iodoarene isomers. nih.gov |

| Bis(methanesulfonyl) peroxide / Iodide | Heteroarenes | Effective for both electron-rich and deficient rings. nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Iodoaryl Group Introduction

An alternative to direct iodination is to construct the molecule using a pre-functionalized iodoaryl component via transition metal-catalyzed cross-coupling reactions. diva-portal.orgrsc.org This powerful class of reactions allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

In one potential pathway, a derivative of 2-hydroxypropanoic acid containing an organometallic functionality (e.g., a boronic acid or ester for Suzuki coupling, or an organosilane for Hiyama coupling) could be coupled with an aryl halide such as 1,3-diiodobenzene. mdpi.com The palladium catalyst would selectively mediate the coupling at one of the iodine positions, installing the desired side chain. This approach offers excellent control over the iodine's position, as it is predetermined by the choice of starting material. This strategy avoids the regioselectivity issues associated with direct electrophilic substitution on the pre-formed phenylpropanoic acid scaffold.

Reaction Pathway Elucidation and Mechanistic Studies of Synthetic Transformations

In chiral auxiliary-controlled reactions, such as the Evans aldol reaction, the high diastereoselectivity is rationalized by a Zimmerman-Traxler-type chair-like transition state. The metal (e.g., boron) chelates to both the enolate oxygen and the carbonyl of the oxazolidinone, creating a rigid structure that dictates the facial selectivity of the reaction between the enolate and the incoming aldehyde.

For direct iodination, the mechanism involves the generation of a highly electrophilic iodine species. When NIS is activated by an acid like TFA, it is believed that iodine trifluoroacetate (B77799) or a protonated NIS species is formed, which acts as the potent iodinating agent in the subsequent electrophilic aromatic substitution reaction. organic-chemistry.org The catalytic cycle of palladium-catalyzed cross-coupling reactions is also well-studied, typically involving a sequence of oxidative addition (of the aryl iodide to the Pd(0) catalyst), transmetalation (transfer of the organic group from the organometallic reagent to palladium), and reductive elimination (formation of the C-C bond and regeneration of the Pd(0) catalyst).

Optimization of Reaction Conditions and Process Efficiency

The efficiency and viability of synthesizing this compound and its analogues are highly dependent on the optimization of reaction conditions. Modern methodologies such as Design of Experiments (DoE) and the principles of green chemistry are instrumental in developing robust and sustainable synthetic processes.

While specific DoE studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of DoE are widely applicable to optimize the synthesis of structurally related substituted propanoic acids. DoE is a powerful statistical tool that allows for the simultaneous investigation of multiple variables, leading to an understanding of their individual and interactive effects on the reaction outcome.

For a multi-step synthesis of a hypothetical analogue, a DoE approach could be employed to optimize key parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry. A factorial design, for instance, could be used to screen for the most influential factors, followed by a response surface methodology (RSM) to identify the optimal conditions for maximizing yield and purity.

Table 1: Illustrative Variables and Responses for DoE in a Hypothetical Synthesis

| Factor | Type | Lower Level | Upper Level | Response | Goal |

| Temperature (°C) | Continuous | 25 | 100 | Yield (%) | Maximize |

| Catalyst Loading (mol%) | Continuous | 1 | 5 | Purity (%) | Maximize |

| Reaction Time (h) | Continuous | 2 | 24 | Impurity Profile | Minimize |

| Reagent Molar Ratio | Continuous | 1.1 | 2.0 | Reaction Conversion (%) | Maximize |

By systematically varying these parameters according to the experimental design, a mathematical model can be generated to predict the optimal set of conditions, thereby enhancing process efficiency and reducing the number of experiments required compared to traditional one-variable-at-a-time (OVAT) optimization.

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. For the synthesis of this compound and its analogues, several green chemistry strategies can be implemented.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.

Catalysis: Employing catalytic methods, including biocatalysis or chemocatalysis, can lead to higher atom economy, reduced waste, and milder reaction conditions compared to stoichiometric reagents.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption.

Renewable Feedstocks: While challenging for this specific compound, exploring synthetic routes that start from renewable resources is a key aspect of green chemistry.

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | Mass of waste / Mass of product | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

By evaluating synthetic routes against these metrics, chemists can identify and develop more sustainable and environmentally friendly processes for the production of this compound.

Synthesis of Structural Analogues and Derivatives for Functional Investigation

To probe the biological activity and understand the mechanism of action of this compound, the synthesis of a diverse range of structural analogues and derivatives is essential. These modifications can systematically alter the steric, electronic, and physicochemical properties of the parent molecule.

Systematic modification of the phenyl ring can provide valuable insights into structure-activity relationships. This can involve:

Varying the Halogen: Synthesizing analogues with different halogens (e.g., fluorine, chlorine, bromine) at the 3-position can modulate the electronic properties and potential for halogen bonding.

Altering the Halogen Position: Moving the iodine atom to the ortho- (2-) or para- (4-) positions of the phenyl ring would create isomers that can help to understand the spatial requirements for biological interactions.

Introducing Other Substituents: The synthesis of analogues with other functional groups (e.g., methyl, methoxy, nitro) on the phenyl ring can further probe the electronic and steric effects on activity.

A general synthetic strategy for such analogues could involve the appropriate substituted phenylacetaldehyde (B1677652) as a starting material, followed by a series of reactions to introduce the hydroxyl and carboxylic acid functionalities.

The carboxylic acid and hydroxyl groups are key functionalities that can be derivatized to modulate properties such as solubility, cell permeability, and metabolic stability.

Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can be achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base. These derivatives can act as prodrugs, releasing the active carboxylic acid in vivo.

Etherification of the Hydroxyl Group: The hydroxyl group can be converted to ethers (e.g., methyl, ethyl ethers) to investigate the importance of this hydrogen bond donor for biological activity.

Acylation of the Hydroxyl Group: Acylation to form esters at the hydroxyl position can also serve as a prodrug strategy or to probe the steric tolerance at this position.

These derivatizations can be accomplished using standard organic chemistry transformations.

Deuterium-labeled analogues are invaluable tools for mechanistic studies, particularly in understanding metabolic pathways and reaction mechanisms. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), which can slow down metabolic processes that involve the cleavage of a C-H bond.

For this compound, deuterium could be selectively introduced at various positions:

At the α-carbon (C2): To investigate the mechanism of reactions involving the hydroxyl group.

At the β-carbon (C3): To study metabolic pathways involving this position.

On the Aromatic Ring: To probe aromatic metabolism or to serve as an internal standard in mass spectrometry-based assays.

The synthesis of these labeled compounds would require the use of deuterated starting materials or reagents at the appropriate stage of the synthetic sequence. For example, a deuterated reducing agent could be used to introduce deuterium at the α-carbon during the reduction of a corresponding α-keto acid.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 3 Iodophenyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Hydroxy-3-(3-iodophenyl)propanoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would provide a comprehensive understanding of its molecular framework and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integral ratios. The anticipated signals for this compound are outlined below. The presence of the chiral center at C2 would render the adjacent methylene (B1212753) protons (H3) diastereotopic, potentially leading to a more complex splitting pattern known as an ABX system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-Ar (aromatic) | 7.0 - 7.8 | m (multiplet) | |

| H2 (methine) | 4.2 - 4.5 | dd (doublet of doublets) | J(H2, H3a) ≈ 4-6; J(H2, H3b) ≈ 7-9 |

| H3a, H3b (methylene) | 2.9 - 3.3 | m (multiplet) | J(H3a, H3b) ≈ 14-16 |

| OH (hydroxyl) | 3.0 - 6.0 (variable) | br s (broad singlet) | |

| COOH (carboxylic acid) | 10.0 - 13.0 (variable) | br s (broad singlet) |

Data is predicted based on analogous compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 170 - 180 |

| C-I (iodinated aromatic) | 90 - 100 |

| C-Ar (unsubstituted aromatic) | 125 - 140 |

| C2 (methine) | 68 - 75 |

| C3 (methylene) | 35 - 45 |

Data is predicted based on analogous compounds.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.

Advanced Mass Spectrometry (MS) Techniques for Isomeric Differentiation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for determining the elemental composition and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₉IO₃).

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. This pattern is crucial for structural confirmation and for differentiating it from its isomers (e.g., with iodine at the ortho or para position).

Expected Fragmentation Pathways:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for such compounds.

Loss of Water: Dehydration involving the hydroxyl group (loss of H₂O, 18 Da) is also anticipated.

Benzylic Cleavage: Cleavage of the C2-C3 bond would lead to the formation of a stable iodobenzyl radical or cation.

Iodine-related Fragments: The presence of iodine would give rise to characteristic isotopic patterns and fragments containing iodine.

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 292 | [M]⁺ | Molecular Ion |

| 274 | [M - H₂O]⁺ | Loss of water |

| 247 | [M - COOH]⁺ | Loss of the carboxyl group |

| 217 | [C₇H₆I]⁺ | Benzylic cleavage |

| 127 | [I]⁺ | Iodine cation |

Data is predicted based on analogous compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intramolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and any intramolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching vibration, broadened by hydrogen bonding |

| O-H (carboxylic acid) | 2500 - 3300 (very broad) | Stretching vibration, characteristic of hydrogen-bonded dimers |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C-H (aliphatic) | 2850 - 3000 | Stretching vibration |

| C=O (carbonyl) | 1700 - 1730 | Stretching vibration |

| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations |

| C-O (hydroxyl/acid) | 1050 - 1250 | Stretching vibration |

| C-I | 500 - 600 | Stretching vibration |

Data is predicted based on analogous compounds.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C-I bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent.

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing Analysis

Expected Solid-State Features:

Conformation: The analysis would reveal the preferred dihedral angles, particularly around the C2-C3 bond, which would define the orientation of the iodophenyl group relative to the propanoic acid backbone.

Intermolecular Interactions: A key feature in the crystal packing would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. Hydrogen bonding involving the hydroxyl group would also play a significant role in the crystal lattice. The iodine atom could participate in halogen bonding, further influencing the packing arrangement.

| Parameter | Expected Value/Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric, given the racemic nature of a typical synthesis |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via hydrogen bonds |

| Other Interactions | Hydrogen bonding from the hydroxyl group, potential halogen bonding |

Data is predicted based on analogous compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Since this compound is a chiral molecule (due to the stereocenter at C2), chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration if the enantiomers were resolved.

Electronic Circular Dichroism (ECD): The ECD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration. Theoretical calculations of the ECD spectrum for both the (R) and (S) enantiomers would be compared with the experimental spectrum to make an unambiguous assignment.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is also related to the absolute configuration of the molecule.

The combination of experimental chiroptical data with quantum chemical calculations provides a powerful and reliable method for the assignment of the absolute stereochemistry of chiral molecules.

Computational and Theoretical Investigations of 2 Hydroxy 3 3 Iodophenyl Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, a detailed understanding of the electron distribution and related properties of 2-Hydroxy-3-(3-iodophenyl)propanoic acid can be achieved. Such calculations are fundamental in predicting the molecule's reactivity and spectroscopic characteristics.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemrxiv.org

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized around the phenyl ring and the hydroxyl and carboxylic acid groups, which are electron-rich regions. Conversely, the LUMO would be distributed over areas that can accommodate electron density.

The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. mdpi.com The MEP surface for this compound would highlight electron-rich regions (typically colored red or yellow), such as the oxygen atoms of the hydroxyl and carboxyl groups, which are susceptible to electrophilic attack. Electron-deficient areas (colored in shades of blue), likely around the hydrogen atoms, would indicate sites for nucleophilic attack. researchgate.net

Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.250 | -6.80 |

| LUMO Energy | -0.050 | -1.36 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR frequencies and intensities can be correlated with experimental spectra to assign vibrational modes to specific functional groups within the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR data, confirming the molecular structure. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are related to the HOMO-LUMO energy gap.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR (OH proton) | δ 5.1 ppm | δ 5.0 ppm |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers.

By mapping the potential energy surface (PES), the energy of the molecule can be calculated as a function of its geometry, such as bond rotation angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For this compound, this analysis would likely focus on the rotation around the C-C bonds of the propanoic acid chain and the bond connecting the phenyl ring to the side chain.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

While quantum chemical calculations are often performed in the gas phase, molecular behavior can be significantly influenced by the presence of a solvent. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org

An MD simulation of this compound in a solvent, such as water, would provide insights into its solution-phase behavior. This includes how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. The simulation would also reveal how solvation affects the conformational preferences of the molecule. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in a biological environment.

In Silico Prediction of Chemical Reactivity and Transformation Pathways

In silico methods can be used to predict the chemical reactivity and potential transformation pathways of this compound. This involves using computational models to identify the most likely sites of reaction and to predict the products of various chemical transformations.

Reactivity descriptors derived from DFT calculations, such as Fukui functions, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov Furthermore, computational models can simulate metabolic pathways, predicting how the molecule might be transformed by enzymes in a biological system. hmdb.ca This is valuable for understanding the molecule's potential metabolic fate and identifying any possible reactive metabolites. For example, predictions could suggest hydroxylation of the phenyl ring or conjugation reactions at the carboxylic acid or hydroxyl groups as potential metabolic routes.

Table of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Investigations of Biological Interactions of 2 Hydroxy 3 3 Iodophenyl Propanoic Acid and Its Analogues

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

The ability of phenolic and substituted phenylpropanoic acid derivatives to modulate enzyme activity is a significant area of research. Analogues of 2-Hydroxy-3-(3-iodophenyl)propanoic acid have been investigated as inhibitors of various enzymes, with tyrosinase being a prominent example due to its role in melanin (B1238610) biosynthesis.

Kinetic studies are fundamental to understanding the nature of enzyme inhibition. By analyzing the reaction rates under varying substrate and inhibitor concentrations, the mechanism of inhibition and the inhibitor's potency can be determined. For analogues of the subject compound, such as hydroxyl-substituted benzoic and cinnamic acids, kinetic analyses have revealed competitive and reversible inhibition of tyrosinase. nih.gov

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Ki). For instance, a study on acetophenone (B1666503) amide derivatives incorporating hydroxyl-substituted benzoic and cinnamic acid moieties demonstrated potent tyrosinase inhibition. nih.gov The most active compound in that series, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, exhibited an IC₅₀ value of 0.0020 µM and a Ki value of 0.0072 µM, indicating a high affinity for the enzyme. nih.gov Such studies often use Lineweaver-Burk and Dixon plots to elucidate the competitive nature of the inhibition, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. nih.govnih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound | IC₅₀ (µM) | Inhibition Type |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | 0.0020 ± 0.0002 | Competitive |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (B8728270) (3c) | 27.35 ± 3.6 | - |

| Kojic Acid (Standard) | 16.69 ± 2.8 | Competitive |

| Arbutin (Standard) | 191.17 ± 5.5 | - |

Data sourced from a study on acetophenone amide derivatives. nih.gov

To visualize the interactions at the atomic level, molecular docking simulations are employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein. For tyrosinase inhibitors, docking studies using the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) have provided detailed insights into the binding modes. nih.govresearchgate.net

Simulations predict that analogues of this compound, particularly those with hydroxyl groups on the phenyl ring, can form crucial interactions within the enzyme's active site. The active site of tyrosinase contains a dicopper center essential for its catalytic activity. researchgate.netnih.gov Docking studies have shown that the hydroxyl groups of inhibitor molecules can form hydrogen bonds with key amino acid residues, such as Asn260, and can chelate the copper ions in the active site. nih.gov For example, the ortho-hydroxyl group of one potent inhibitor was predicted to form a hydrogen bond with the side chain of Asn260, while a carbonyl group elsewhere in the molecule formed another hydrogen bond with Asn81, anchoring the inhibitor within the enzymatic pocket. nih.gov These specific interactions prevent the natural substrate, L-tyrosine, from binding and being oxidized, thus inhibiting melanin production. researchgate.net

Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro Studies)

Analogues of this compound, particularly when incorporated into larger peptide structures and chelated with metals, have been evaluated for their ability to bind to specific cell surface receptors, such as somatostatin (B550006) receptors (SSTRs). These receptors are often overexpressed in neuroendocrine tumors, making them valuable targets for diagnostic imaging and therapy. nih.govresearchgate.net

In vitro binding assays using cell lines transfected to express specific human somatostatin receptor subtypes (sst1-sst5) are used to determine the binding affinity and selectivity of potential ligands. nih.gov The affinity is typically reported as an IC₅₀ value, which represents the concentration of the ligand required to displace 50% of a specific radiolabeled ligand.

Studies on various octreotide-based analogues, which can be considered functional analogues for receptor targeting, show that small structural modifications, including the type of chelator (e.g., DOTA, DTPA) and the chelated metal ion (e.g., Indium, Yttrium, Gallium), can significantly impact the binding affinity for different SSTR subtypes. nih.gov For example, Ga-DOTA-[Tyr³]-octreotate was found to bind to sst2 with a remarkably high affinity (IC₅₀ of 0.2 nM). nih.gov This demonstrates the principle that specific structural conformations can be optimized for high-affinity binding to a desired receptor subtype.

Table 2: Binding Affinities (IC₅₀, nM) of Selected Somatostatin Analogues for Human SSTR Subtypes

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

| Y-DOTA-[Tyr³]-octreotide | >1000 | 10.1 | 231 | >1000 | 114 |

| Ga-DOTA-[Tyr³]-octreotide | >1000 | 2.5 | 367 | >1000 | 141 |

| Y-DOTA-[Tyr³]-octreotate | >1000 | 1.6 | 63 | >1000 | 230 |

| Ga-DOTA-[Tyr³]-octreotate | >1000 | 0.2 | 29 | >1000 | 162 |

| In-DTPA-[Tyr³]-octreotate | >1000 | 1.3 | 100 | >1000 | 1000 |

| Y-DOTA-lanreotide | >1000 | 105 | >1000 | >1000 | 16 |

Data adapted from Reubi et al. (2000). nih.gov

The specificity of a ligand for a particular receptor subtype is governed by its three-dimensional structure and chemical properties. Research on somatostatin analogues has revealed several key structural determinants. nih.gov For instance, the replacement of a Tyr³ residue with Phenylalanine (Phe) was found to be crucial for achieving high affinity for the sst3 subtype. nih.gov Similarly, substituting the chelator DTPA with DOTA in an octreotide (B344500) molecule resulted in a 14-fold improvement in sst3 binding affinity. nih.gov

The charge and hydrophilicity of the entire molecule, influenced by both the peptide sequence and the metal-chelator complex, also play a critical role in determining the receptor subtype affinity profile. nih.gov These findings underscore that ligand-receptor specificity is not determined by a single feature but by the collective structural and chemical attributes of the molecule, which dictate its precise fit and interaction with the receptor's binding pocket.

Role as Precursor in Radiopharmaceutical Development for Diagnostic Probes (focus on chemistry and radiochemistry, not clinical use)

The presence of an iodine atom on the phenyl ring makes this compound an ideal precursor for the synthesis of radioiodinated diagnostic probes. Radioiodination is a common strategy for developing radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging, utilizing isotopes such as Iodine-123. mdpi.com

The chemistry of incorporating a radioiodine atom onto an aromatic ring like the one in the subject compound can be achieved through several methods. A common approach is electrophilic aromatic substitution, where a source of electrophilic radioiodine (I⁺) is generated by oxidizing a radioiodide salt (e.g., Na¹²³I). nih.gov Oxidizing agents such as chloramine-T, Iodogen, or hydrogen peroxide are frequently used for this purpose. nih.gov

Alternatively, if the precursor is an organometallic derivative, such as a trialkylstannyl or boronic acid derivative, radioiodination can proceed via iododemetallization reactions. nih.govmdpi.com These methods often occur under milder conditions than direct electrophilic substitution.

Radiochemical Synthesis and Quality Control of Radiolabeled Analogues (e.g., with ¹²⁵I, ¹³¹I)

The introduction of radioactive iodine isotopes, such as ¹²⁵I and ¹³¹I, into the this compound scaffold is a critical step in developing radiolabeled probes for imaging and therapeutic applications. nih.gov The choice of isotope depends on the intended application, with ¹²⁵I being suitable for in vitro assays and preclinical studies due to its longer half-life, while ¹³¹I is often used for therapeutic purposes. nih.gov

Several methods can be employed for the radioiodination of the phenyl ring. One common approach is electrophilic radioiodination of a precursor molecule. For instance, a non-iodinated analogue of the target compound can be reacted with a source of radioactive iodide in the presence of an oxidizing agent. However, this method can sometimes lack regioselectivity.

A more controlled and widely used method is the radioiododestannylation of an organotin precursor. In this approach, a trialkyltin derivative of the phenylpropanoic acid is synthesized and then reacted with a source of radioactive iodide, such as Na[¹²⁵I], in the presence of a mild oxidizing agent. This method offers high radiochemical yield and purity, as the iodine is introduced at a specific, predefined position on the aromatic ring. A similar strategy has been successfully employed for the synthesis of other radioiodinated phenyl-containing fatty acids, such as 15-(4-[¹³¹I]iodophenyl)pentadecanoic acid. nih.gov

Another related approach involves the use of a precursor where the iodine is replaced by a different leaving group, which can then be substituted with a radioactive iodine isotope.

The quality control of the resulting radiolabeled analogues is paramount to ensure their suitability for biological studies. This typically involves a series of analytical techniques to determine the radiochemical purity, specific activity, and identity of the final product. High-performance liquid chromatography (HPLC) is a standard method for assessing radiochemical purity, separating the desired radiolabeled compound from any unreacted radioactive iodide and other impurities. The identity of the product can be confirmed by co-elution with a non-radioactive standard. The specific activity, which is the amount of radioactivity per unit mass of the compound, is another crucial parameter that is determined to ensure the probe has sufficient signal for its intended application.

A well-known example of a radioiodinated reagent with a similar structural motif is the Bolton-Hunter reagent, which is N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate. revvity.com This reagent is widely used for the radioiodination of proteins and peptides by targeting free amino groups. revvity.com

In Vitro Stability and Metabolic Fate of Radiolabeled Probes

The in vitro stability of radiolabeled probes is a critical factor that influences their biological activity and their utility as imaging agents. The metabolic fate of this compound analogues is of particular interest, as deiodination can lead to the loss of the radioactive signal from the target tissue and its accumulation in other organs, such as the thyroid.

For phenylpropanoic acid derivatives, metabolic transformations can occur at various sites, including the propanoic acid side chain and the phenyl ring. The hydroxyl and carboxylic acid groups can undergo conjugation reactions, such as glucuronidation or sulfation, which increase their water solubility and facilitate their excretion. The alkyl chain can also be a site for oxidation.

The presence of the iodine atom on the phenyl ring can influence the metabolic profile of the compound. While aromatic deiodination can occur, its rate is often dependent on the specific electronic and steric environment of the iodine atom. Studies on other radioiodinated pharmaceuticals have shown that the position of the iodine atom and the presence of other substituents on the phenyl ring can significantly impact the rate of in vivo deiodination.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the design of more potent and selective compounds. SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological endpoint.

Impact of Halogen Substitution Position and Nature on Biological Activity

The replacement of iodine with other halogens, such as bromine, chlorine, or fluorine, would systematically alter the size, electronegativity, and lipophilicity of the substituent. This, in turn, can affect how the molecule interacts with its biological target. For example, a larger halogen like iodine may provide favorable steric interactions within a binding pocket, while a more electronegative halogen like fluorine could alter the electronic distribution of the phenyl ring and influence interactions such as hydrogen bonding with nearby residues.

Table 1: Hypothetical Impact of Halogen Substitution on Biological Activity

| Halogen | Position | Expected Impact on Lipophilicity | Potential Influence on Binding |

| Iodine | 3 (meta) | High | Can form halogen bonds and favorable steric interactions. |

| Bromine | 3 (meta) | Moderate-High | Similar to iodine but with smaller size. |

| Chlorine | 3 (meta) | Moderate | May alter electronic properties and participate in dipole-dipole interactions. |

| Fluorine | 3 (meta) | Low | Can act as a hydrogen bond acceptor and influence metabolic stability. |

| Iodine | 4 (para) | High | Alters molecular shape and potential for symmetric interactions. |

| Iodine | 2 (ortho) | High | May introduce steric hindrance and affect the conformation of the propanoic acid side chain. |

This table is based on general principles of medicinal chemistry and is intended to be illustrative.

Influence of Hydroxyl and Carboxylic Acid Functionalities on Binding and Activity

The hydroxyl and carboxylic acid groups are key functional moieties in the this compound structure and are expected to play a crucial role in its biological interactions. The carboxylic acid group is typically ionized at physiological pH, providing a negative charge that can engage in ionic interactions with positively charged residues in a binding site. It can also act as a hydrogen bond donor and acceptor.

The hydroxyl group, being a polar and hydrogen-bonding moiety, can also form critical interactions with a biological target. The stereochemistry of the hydroxyl group (R or S configuration) can be a determining factor for biological activity, as it dictates the spatial orientation of this group and its ability to fit into a chiral binding pocket.

Studies on other classes of compounds have consistently highlighted the importance of these functional groups. For example, the biological roles of hydroxy-carboxylic acid receptors are well-documented, where the carboxylate is essential for ligand binding. nih.gov In the context of phenylpropanoic acid derivatives, these groups are often considered part of the pharmacophore responsible for their biological effects.

To experimentally determine the influence of these functionalities, synthetic modifications can be made. For instance, esterification of the carboxylic acid or etherification of the hydroxyl group would mask their hydrogen-bonding and ionic interaction capabilities. The resulting change in biological activity would provide direct evidence of their importance.

Table 2: Predicted Role of Hydroxyl and Carboxylic Acid Functionalities

| Functional Group | Potential Interactions | Impact of Masking/Modification |

| Carboxylic Acid | Ionic interactions, Hydrogen bonding | Loss of key binding interactions, likely leading to a significant decrease in activity. |

| Hydroxyl Group | Hydrogen bonding, van der Waals interactions | Altered binding affinity and potentially altered selectivity, depending on the nature of the target. |

Steric and Electronic Effects of Alkyl Chain Modifications

The propanoic acid side chain of this compound provides a specific spatial arrangement of the hydroxyl and carboxylic acid groups relative to the iodophenyl ring. Modifications to this alkyl chain can have significant steric and electronic effects that can modulate biological activity.

For example, increasing the length of the alkyl chain (e.g., to a butanoic or pentanoic acid derivative) would increase the distance between the phenyl ring and the carboxylic acid group. This could either improve or diminish the binding affinity, depending on the topology of the biological target. Branching on the alkyl chain, such as adding a methyl group, would introduce steric bulk and could also influence the conformational flexibility of the side chain.

Studies on the modification of fatty acids derived from polyhydroxyalkanoates have shown that changes in the alkyl chain can impact their antimicrobial properties. mdpi.com While a different class of molecules, these findings support the general principle that the nature of the alkyl chain is a key determinant of biological activity.

Electronic effects can also be introduced by incorporating heteroatoms into the alkyl chain or by introducing unsaturation. These modifications would alter the polarity and reactivity of the side chain, potentially leading to new interactions with the biological target.

Table 3: Potential Effects of Alkyl Chain Modifications

| Modification | Steric Effect | Electronic Effect | Potential Impact on Activity |

| Chain Lengthening | Increased size and flexibility | Minimal | May alter the positioning of the pharmacophoric groups in the binding site. |

| Branching (e.g., methyl group) | Increased steric bulk, restricted rotation | Inductive effect | Could enhance selectivity or introduce steric clashes, depending on the target. |

| Introduction of a double bond | Planar geometry, restricted rotation | Altered electron density | May introduce new interactions or change the conformational preference. |

Chemical Reactivity and Transformational Chemistry of 2 Hydroxy 3 3 Iodophenyl Propanoic Acid

Potential Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: In the presence of an alcohol and an acid catalyst, such as sulfuric acid, 2-Hydroxy-3-(3-iodophenyl)propanoic acid would be expected to form the corresponding ester. The reaction conditions would likely involve heating the carboxylic acid with an excess of the alcohol to drive the equilibrium towards the product.

Amidation: Reaction with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a similar reagent, would yield the corresponding amide. Direct reaction with an amine at high temperatures is also a possibility, though it is often less efficient.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids to their corresponding primary alcohols. This reaction would convert the carboxylic acid moiety of this compound into a 1,2-diol structure.

Table 1: Representative Conditions for Carboxylic Acid Transformations

| Transformation | Reagents | Typical Solvents |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Alcohol (as solvent) |

| Amidation | Amine, DCC | Dichloromethane, THF |

| Reduction | LiAlH₄ | Diethyl ether, THF |

Anticipated Reactions at the α-Hydroxyl Position (e.g., Oxidation, Etherification, Acylation)

The secondary alcohol functionality at the α-position offers another site for chemical modification.

Oxidation: The α-hydroxyl group could be oxidized to a ketone, forming a 2-oxo-3-(3-iodophenyl)propanoic acid. A variety of oxidizing agents could potentially be employed, with the choice of reagent determining the selectivity and reaction conditions.

Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide to form an ether.

Acylation: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would lead to the formation of an ester at the α-hydroxyl position.

Expected Transformations of the Iodoaryl Moiety (e.g., Palladium-Catalyzed Cross-Coupling Reactions, Halogen-Metal Exchange)

The carbon-iodine bond on the phenyl ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The iodoaryl group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Halogen-Metal Exchange: The iodine atom can be replaced by a metal, typically lithium, through reaction with an organolithium reagent such as n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI |

| Heck | Alkene | Pd(OAc)₂, PPh₃ |

Hypothetical Synthesis of Novel Heterocyclic and Polymeric Structures

The multiple functional groups on this compound make it a potentially valuable building block for the synthesis of more complex molecules. Intramolecular reactions, such as cyclization, could lead to the formation of various heterocyclic structures. Furthermore, the bifunctional nature of the molecule (carboxylic acid and hydroxyl group) could allow for its use as a monomer in the synthesis of polyesters or other polymers.

Postulated Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound have not been reported. It is plausible that the iodoaryl moiety could undergo reductive cleavage of the carbon-iodine bond. The carboxylic acid and alcohol functionalities may also exhibit electrochemical activity under specific conditions, although they are generally considered to be electrochemically stable.

Further experimental investigation is required to fully elucidate the chemical reactivity and transformational potential of this compound. The information presented here serves as a theoretical guide to its expected chemical behavior.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Hydroxy-3-(3-iodophenyl)propanoic acid is geared towards greener and more efficient chemical processes. Current synthetic routes may rely on traditional methods that can be expensive and generate significant waste. Future research will likely focus on the adoption of eco-friendly strategies to address these limitations.

Key areas of development include:

Catalytic Approaches: The use of novel catalysts to improve reaction yields and reduce the environmental impact is a primary goal. This includes the investigation of biocatalysts and chemocatalysts that can operate under milder conditions and with higher selectivity.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including better reaction control, improved safety, and the potential for easier scale-up.

Renewable Starting Materials: Research into utilizing renewable feedstocks for the synthesis of the molecular backbone would significantly enhance the sustainability of its production.

| Synthetic Strategy | Potential Advantages |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Enhanced safety, improved scalability, better process control. |

| Renewable Feedstocks | Reduced environmental footprint, long-term sustainability. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While the biological activities of this compound are an area of active investigation, there remains a vast, unexplored landscape of potential therapeutic applications. Future research will aim to identify new biological targets and elucidate the underlying mechanisms of action.

Prospective research directions include:

Anticancer and Antioxidant Properties: Drawing parallels from studies on similar propanoic acid derivatives, there is potential for this compound to exhibit anticancer and antioxidant activities. mdpi.com Research could focus on its effects on various cancer cell lines and its ability to scavenge reactive oxygen species. mdpi.com

Enzyme Inhibition: The structural features of the molecule, including the iodophenyl group, make it a candidate for inhibiting specific enzymes involved in disease pathways. For instance, derivatives of 3-phenylpropanoic acid have been investigated as inhibitors of enzymes like retinoic acid 4-hydroxylase (CYP26A1). nih.gov

Receptor Antagonism: Analogous compounds have been synthesized and evaluated for their binding affinity to various receptors, suggesting that this compound could be a scaffold for developing receptor antagonists. nih.gov

| Research Area | Potential Application |

| Oncology | Development of new anticancer agents. mdpi.com |

| Enzymology | Discovery of novel enzyme inhibitors for various diseases. nih.gov |

| Pharmacology | Design of selective receptor antagonists. nih.gov |

Integration into Advanced Chemical Sensing and Detection Technologies

The unique chemical properties of this compound, particularly the presence of the iodine atom, open up possibilities for its use in the development of advanced sensing and detection technologies.

Future applications in this domain may involve:

Biosensors: The molecule could be functionalized and immobilized onto sensor surfaces to detect specific biomolecules or ions. The iodine atom can serve as a heavy atom for enhanced signal detection in certain analytical techniques.

Imaging Probes: The iodinated phenyl ring could be leveraged for the development of contrast agents or molecular probes for various imaging modalities, such as X-ray computed tomography (CT) or single-photon emission computed tomography (SPECT). The accumulation of similar iodinated compounds in specific tissues has been noted, suggesting potential for targeted imaging. biosynth.com

| Technology | Potential Role of the Compound |

| Biosensors | As a recognition element for target analytes. |

| Medical Imaging | As a core structure for developing new imaging agents. biosynth.com |

Application in Chemo-Enzymatic Synthesis and Biocatalysis for Derivative Production

The combination of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers a powerful approach for the production of complex and chiral molecules. nih.gov this compound is a promising substrate for such processes, enabling the synthesis of a diverse range of derivatives with high purity and specific stereochemistry.

Future research in this area will likely focus on:

Enzymatic Resolution: Utilizing enzymes like lipases to resolve racemic mixtures of this compound, providing access to enantiomerically pure forms which are often crucial for pharmaceutical applications. researchgate.netnih.govnih.gov This is a common strategy for producing optically active hydroxy acids. researchgate.net

Biocatalytic Derivatization: Employing a variety of enzymes to catalyze specific transformations on the molecule, such as esterification, amidation, or glycosylation, to create a library of novel derivatives with potentially enhanced biological activities. nih.gov

Green Chemistry Approaches: The use of biocatalysis aligns with the principles of green chemistry by offering reactions that are often more environmentally friendly than traditional chemical methods. rsc.org

| Chemo-Enzymatic Process | Desired Outcome |

| Enzymatic Resolution | Production of enantiomerically pure (R)- and (S)-isomers. nih.govnih.gov |

| Biocatalytic Derivatization | Synthesis of novel bioactive compounds. nih.gov |

| Sustainable Synthesis | Development of environmentally benign manufacturing processes. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-3-(3-iodophenyl)propanoic acid, and how can yield optimization be achieved?

- Answer : The synthesis of structurally similar phenylpropanoic acids typically involves Friedel-Crafts alkylation or condensation reactions, followed by hydroxylation and iodination steps. For example, a two-step protocol using 3-iodobenzaldehyde as a precursor, coupled with asymmetric catalysis, can enhance enantiomeric purity . Yield optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification via recrystallization or chromatography.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the iodophenyl substitution pattern and stereochemistry.

- LC-MS/MS for molecular weight validation and fragmentation analysis (see HMDB protocols for analogous compounds) .

- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, if single crystals are obtainable.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Initial screening should focus on:

- Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) .

- Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative strains) .

- Cytotoxicity profiling (MTT assays on mammalian cell lines) to rule out nonspecific toxicity.

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., iodine vs. trifluoromethoxy) influence pharmacokinetics and target binding?

- Answer : Comparative studies on analogs show that iodine’s electronegativity and steric bulk enhance halogen bonding with protein targets (e.g., thyroid hormone receptors) . Lipophilicity (logP) can be quantified via HPLC, with iodine increasing membrane permeability but potentially reducing aqueous solubility. Molecular dynamics simulations further clarify substituent effects on binding affinity .

Q. How can contradictory data on its mechanism of action be resolved?

- Answer : Contradictions often arise from assay variability (e.g., cell type differences) or off-target effects. A tiered approach is recommended:

- Target deconvolution : Use CRISPR-Cas9 knockout libraries or chemical proteomics to identify interacting proteins .

- Orthogonal assays : Validate findings with surface plasmon resonance (SPR) for binding kinetics and in vivo models (e.g., zebrafish inflammation assays) .

Q. What strategies mitigate stability issues during in vitro and in vivo studies?

- Answer : Stability challenges (e.g., hydrolytic degradation) require:

- pH optimization : Buffered solutions at physiological pH (7.4) reduce ester bond cleavage.

- Prodrug design : Masking the hydroxyl group with acetyl or PEGylated moieties enhances plasma stability .

- Storage protocols : Lyophilization under inert gas (argon) prevents oxidative degradation.

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2) .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .

Methodological Considerations

- Analytical Validation : Cross-validate NMR and LC-MS data with reference standards (e.g., NIST-certified compounds) .

- Biological Replicates : Use ≥3 independent experiments to ensure reproducibility, especially in enzyme assays .

- Ethical Compliance : Follow OSHA guidelines for handling iodinated compounds to minimize occupational exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.